molecular formula C15H9N B14215212 Benzene, 1-isocyano-4-(phenylethynyl)- CAS No. 825615-31-4

Benzene, 1-isocyano-4-(phenylethynyl)-

Cat. No.: B14215212
CAS No.: 825615-31-4
M. Wt: 203.24 g/mol
InChI Key: OQFASKHFATVRKY-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs), which are characterized by their rigid, conjugated structures. Such compounds are of significant interest in materials science, particularly in liquid crystal (LC) applications due to their high thermal stability, optical anisotropy (Δn), and dielectric anisotropy (Δε) .

The isocyano group introduces unique electronic and steric effects compared to common substituents like fluorine or alkoxy groups.

Properties

CAS No.

825615-31-4

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

1-isocyano-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H9N/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H

InChI Key

OQFASKHFATVRKY-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-(phenylethynyl)- typically involves the reaction of 4-bromo-1-isocyanobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for Benzene, 1-isocyano-4-(phenylethynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: TBHP, silver acetate, acetonitrile, blue LED irradiation.

    Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.

    Substitution: Various nucleophiles, solvents like DMF or THF, and catalysts depending on the specific reaction.

Major Products Formed:

Scientific Research Applications

Benzene, 1-isocyano-4-(phenylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-isocyano-4-(phenylethynyl)- involves its ability to participate in radical cascade reactions. The isocyano group acts as a radical acceptor, facilitating the formation of complex cyclic structures. The phenylethynyl group contributes to the stabilization of the radical intermediates, allowing for efficient cyclization and formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of C-C and C-N bonds through radical intermediates.

Comparison with Similar Compounds

Structural and Substituent Effects

The properties of BPEB derivatives are highly dependent on substituent type, position, and number. Key comparisons include:

Substituent Type
  • Fluorine vs. Isocyano: Fluorine substitution on benzene rings increases melting points (mp) and clearing points (cp) due to enhanced intermolecular dipole interactions. For example, adding two fluorine atoms to BPEBs raises mp by ~10°C . In contrast, the isocyano group’s bulkier structure and stronger electron withdrawal may reduce mp by disrupting packing efficiency while increasing polarizability (and thus Δn).
  • End Groups: Replacing terminal groups like -OCF₃ with -F decreases mp (e.g., compound 10 vs. 11 in ). Similarly, substituting -N≡C (isocyano) for -F could lower thermal stability but enhance Δε due to higher dipole moment.
Positional Isomerism

Positional isomers of benzene derivatives (e.g., 1,3 vs. 1,4 substitution) exhibit distinct properties. For example, benzene, 1-ethynyl-3-(phenylethynyl)- is less kinetically favored than 1,4-substituted analogs due to steric and electronic factors . This suggests that the 1,4-substitution in the target compound optimizes conjugation and minimizes steric hindrance.

Thermal and Phase Behavior

The thermal properties of BPEBs are critical for LC applications. A comparison of substituent effects is summarized below:

Compound/Substituent mp (°C) cp (°C) Nematic Phase Range (°C) Δn (25°C) Δε (25°C)
BPEB with -F (2 fluorine) 150 280 130 0.283 29.0
BPEB with -OCF₃ 140 265 125 0.275 26.5
BPEB with -N≡C (hypothetical) ~120* ~250* ~130* 0.30* 32.0* -

*Hypothesized values based on substituent trends from .

Key findings:

  • Fluorinated BPEBs exhibit the highest mp and cp, attributed to strong intermolecular interactions.
  • The isocyano group’s polarizability may increase Δn and Δε, but its steric effects likely reduce thermal stability compared to -F or -OCF₃.

Optical and Dielectric Anisotropy

The target compound’s conjugated phenylethynyl backbone and isocyano group synergistically enhance optical anisotropy. For example:

  • BPEBs with phenylethynyl groups achieve Δn > 0.28 due to extended π-conjugation .
  • The isocyano group’s electron-withdrawing nature may further amplify Δn by polarizing the π-electron cloud. This aligns with studies showing that electron-deficient substituents increase optical anisotropy in LCs .

Dielectric anisotropy (Δε) is influenced by molecular dipole alignment. Fluorinated BPEBs achieve Δε = 29.0 , while the isocyano group’s larger dipole moment (~3.5 D for -N≡C vs. ~1.5 D for -F) could push Δε beyond 30, making it suitable for high-performance LC displays.

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